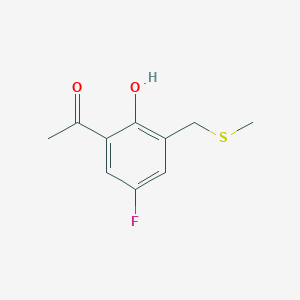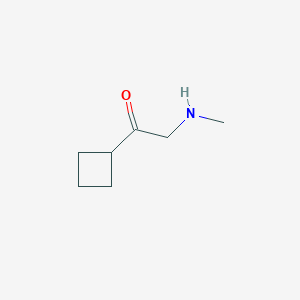amine](/img/structure/B13181824.png)
[1-(2,5-Dimethylphenyl)ethyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C11H17N. It is a derivative of phenylethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions, and the ethylamine chain is further substituted with a methyl group on the nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)ethylamine typically involves the alkylation of 2,5-dimethylphenylacetonitrile with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2,5-Dimethylphenyl)ethylamine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: 1-(2,5-Dimethylphenyl)ethylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 1-(2,5-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of phenylethylamine derivatives on biological systems. It may also be used as a ligand in the study of receptor binding and signal transduction pathways.
Medicine: In medicinal chemistry, 1-(2,5-Dimethylphenyl)ethylamine is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2,5-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(2,4-Dimethylphenyl)ethylamine: Similar structure but with methyl groups at the 2 and 4 positions.
1-(3,5-Dimethylphenyl)ethylamine: Similar structure but with methyl groups at the 3 and 5 positions.
Phenylethylamine: The parent compound without any methyl substitutions.
Uniqueness: The unique substitution pattern of 1-(2,5-Dimethylphenyl)ethylamine imparts distinct chemical and biological properties compared to its analogs. The presence of methyl groups at the 2 and 5 positions can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
1-(2,5-dimethylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17N/c1-8-5-6-9(2)11(7-8)10(3)12-4/h5-7,10,12H,1-4H3 |
InChI 键 |
CLRVCFPXUGBNQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


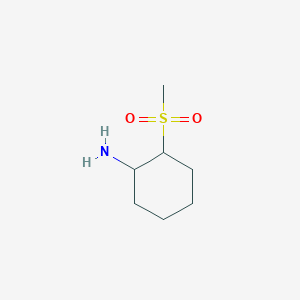
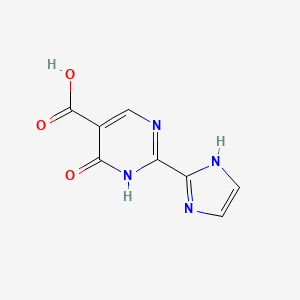
![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
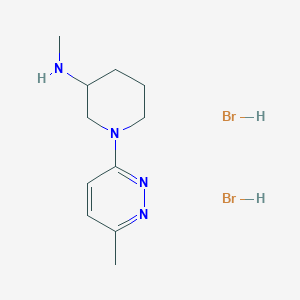

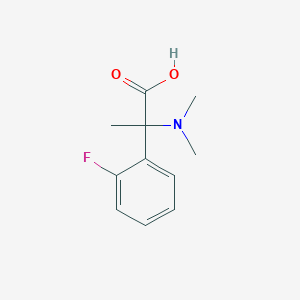
![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
![2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13181810.png)
